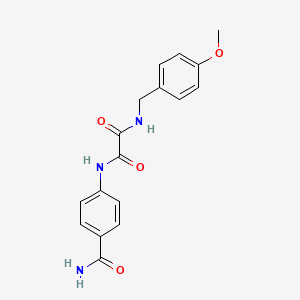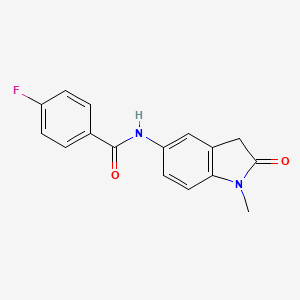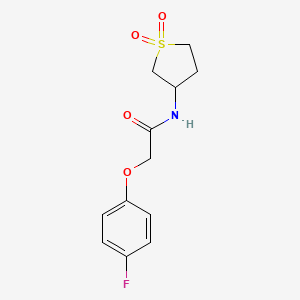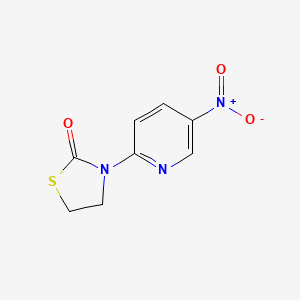
N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide” is an organic compound containing carbamoyl and methoxybenzyl functional groups attached to an oxalamide core . Oxalamides are a class of organic compounds containing a C2H2N2O2 moiety .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the oxalamide core with the carbamoylphenyl and methoxybenzyl groups attached at the nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Oxalamides generally have high melting points due to their ability to form hydrogen bonds .
Applications De Recherche Scientifique
Polymer Applications and Characterization
A novel cationic polymer, synthesized by free-radical polymerization of specific monomers and subsequent quaternization, exhibits unique light-switchable properties from cationic to zwitterionic form. This polymer can condense and release double-strand DNA upon light irradiation and switch its antibacterial activity to a non-toxic character, demonstrating potential in materials science and biomedical engineering (Sobolčiak et al., 2013).
Structural Investigations
Research on oxamide derivatives, including N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide, has focused on their structural properties. Intramolecular hydrogen bonding in these compounds plays a critical role in stabilizing their structures, which has been thoroughly investigated through NMR and X-ray diffraction studies. Such investigations provide insights into the design and synthesis of novel organic compounds with desired properties (Martínez-Martínez et al., 1998).
Synthetic Methodologies
A novel synthetic approach for the preparation of di- and mono-oxalamides from specific oxirane-2-carboxamides via rearrangement sequences has been developed. This methodology highlights the versatility of oxalamide derivatives in organic synthesis, offering a new formula for the synthesis of anthranilic acid derivatives and oxalamides, showcasing their utility in the development of new synthetic routes (Mamedov et al., 2016).
Catalytic and Biological Applications
Research into the catalytic and biological applications of oxalamide derivatives has led to the discovery of compounds with significant potential. For example, palladium(II) and gold(I) complexes of certain N-heterocyclic carbene ligands derived from oxalamide structures have been synthesized, with studies revealing their structural characteristics and potential catalytic applications (Ray et al., 2007). Additionally, compounds with selective receptor agonist properties have been identified, offering pathways to the treatment of autoimmune diseases through the modulation of specific receptors (Kurata et al., 2017).
Propriétés
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-14-8-2-11(3-9-14)10-19-16(22)17(23)20-13-6-4-12(5-7-13)15(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCFDVHIVBKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)




![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)
![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)
![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)

![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)
